molecular formula C22H25NO6 B2965407 (S)-4-(2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)-3-oxopropyl)benzoic acid CAS No. 2007910-08-7

(S)-4-(2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)-3-oxopropyl)benzoic acid

Cat. No.: B2965407
CAS No.: 2007910-08-7
M. Wt: 399.443
InChI Key: RSRFHNIDRTXGOC-SFHVURJKSA-N
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Description

The compound contains several functional groups including a benzyloxy group, a carbonyl group, an amino group, a tert-butoxy group, and a carboxylic acid group. These groups are likely to confer specific chemical properties to the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of amide bonds, which could be formed through the reaction of a carboxylic acid with an amine in the presence of a coupling agent . The tert-butoxy group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the carbon backbone. The presence of the carbonyl group and the carboxylic acid group could potentially allow for the formation of hydrogen bonds, which could influence the overall structure of the compound .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of the functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, while the carboxylic acid group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present in the molecule. For example, the presence of the carboxylic acid group could make the compound acidic, while the presence of the carbonyl group could make the compound polar .

Scientific Research Applications

Crystallography and Magnetism

The study by Baskett and Lahti (2005) explores the crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid, a compound structurally similar to the one . Their research reveals the compound's ability to form chains of nitroxide to aryl CH contacts and its antiferromagnetic properties at lower temperatures, suggesting applications in the study of magnetic materials and molecular magnets (Baskett & Lahti, 2005).

Synthesis of Amino Acid Derivatives

Arvanitis et al. (1998) demonstrate the enantioselective synthesis of β-alanine derivatives, indicating the utility of similar compounds in the synthesis of enantiomerically pure amino acids, which are crucial for peptide synthesis and pharmaceutical applications (Arvanitis et al., 1998).

Pharmaceutical Intermediates

Adamczyk and Reddy (2001) discuss the synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid and its derivatives from an intermediate structurally similar to the compound . This highlights the compound's relevance in synthesizing non-proteinogenic amino acids, which have potential applications in drug development and biochemical research (Adamczyk & Reddy, 2001).

Epoxy Amino Acids and Hydroxyproline Derivatives

Krishnamurthy et al. (2014) detail the resolution of derivatives of 2-amino-4-pentenoic acid and their conversion to hydroxyproline derivatives, demonstrating the compound's applicability in synthesizing amino acid derivatives with potential therapeutic uses (Krishnamurthy et al., 2014).

Nucleophilic Substitutions and Radical Reactions

Jasch, Höfling, and Heinrich (2012) investigate the versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry, showcasing how structurally related compounds can be used in nucleophilic substitutions and radical reactions to modify aromatic rings, which is vital for developing novel organic compounds (Jasch, Höfling, & Heinrich, 2012).

Properties

IUPAC Name

4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c1-22(2,3)29-20(26)18(13-15-9-11-17(12-10-15)19(24)25)23-21(27)28-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,25)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRFHNIDRTXGOC-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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